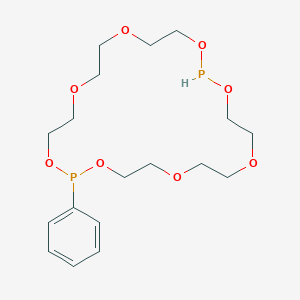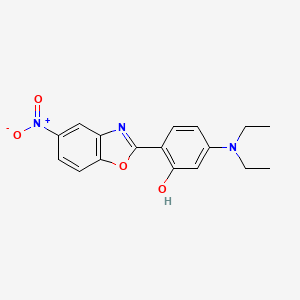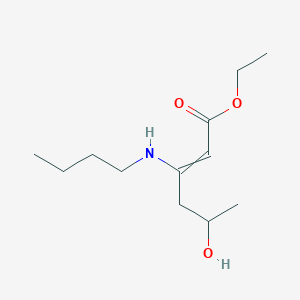
2-Phenyl-1,3,6,9,12,14,17,20-octaoxa-2,13-diphosphacyclodocosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-1,3,6,9,12,14,17,20-octaoxa-2,13-diphosphacyclodocosane is a complex organic compound characterized by its unique structure, which includes multiple ether and phosphine oxide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3,6,9,12,14,17,20-octaoxa-2,13-diphosphacyclodocosane typically involves the reaction of phenylphosphine with ethylene glycol derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, which facilitates the formation of the cyclic structure. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The use of automated systems ensures consistent reaction conditions and product quality. The final product is purified using techniques such as distillation, crystallization, or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-1,3,6,9,12,14,17,20-octaoxa-2,13-diphosphacyclodocosane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxides back to phosphines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
2-Phenyl-1,3,6,9,12,14,17,20-octaoxa-2,13-diphosphacyclodocosane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with metal ions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-Phenyl-1,3,6,9,12,14,17,20-octaoxa-2,13-diphosphacyclodocosane involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, enhancing reaction rates and selectivity. The molecular targets include transition metal centers, where the compound facilitates electron transfer processes and stabilizes reactive intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-2-propanol: An alcohol derivative with different functional groups and applications.
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: A compound used in organic electronics.
2-Phenyl-1,3-dioxolane-4-methanol: A compound with applications in organic synthesis.
Uniqueness
2-Phenyl-1,3,6,9,12,14,17,20-octaoxa-2,13-diphosphacyclodocosane is unique due to its multiple ether and phosphine oxide groups, which provide it with distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions sets it apart from other similar compounds, making it valuable in catalysis and material science.
Propriétés
Numéro CAS |
646065-33-0 |
|---|---|
Formule moléculaire |
C18H30O8P2 |
Poids moléculaire |
436.4 g/mol |
Nom IUPAC |
2-phenyl-1,3,6,9,12,14,17,20-octaoxa-2,13-diphosphacyclodocosane |
InChI |
InChI=1S/C18H30O8P2/c1-2-4-18(5-3-1)28-25-16-12-21-8-6-19-10-14-23-27-24-15-11-20-7-9-22-13-17-26-28/h1-5,27H,6-17H2 |
Clé InChI |
SVTBEXOKEXUDOG-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOP(OCCOCCOCCOPOCCO1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-[(2-{[3-(Morpholin-4-YL)propyl]amino}ethyl)amino]ethyl}phenol](/img/structure/B12589221.png)

![N-[(2,4-Dimethoxyphenyl)methyl]-5-oxohexanamide](/img/structure/B12589229.png)

![4-{2-[(6-Nitroquinazolin-4-yl)amino]ethyl}benzoic acid](/img/structure/B12589245.png)

![Acetamide,N-cyclopropyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12589253.png)

![Acetamide,N-(cyclohexylmethyl)-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12589261.png)
![Ethyl 3-[methyl(4-methylphenyl)amino]butanoate](/img/structure/B12589263.png)


![4,4'-{2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethane-1,1-diyl}diphenol](/img/structure/B12589287.png)
![1-{[(4-Ethenylphenyl)methoxy]methyl}pyrene](/img/structure/B12589290.png)
